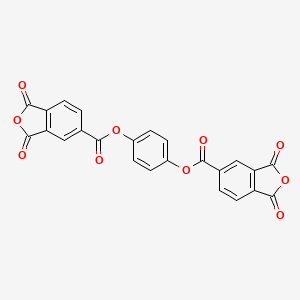

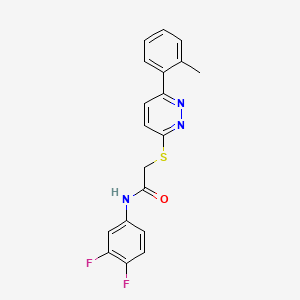

![molecular formula C12H12N2O B2446382 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 202285-57-2](/img/structure/B2446382.png)

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one, also known as MPP or MPP+ is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP has been used as a tool for investigating the mechanisms of action of certain drugs and the effects of certain diseases on the brain.

Scientific Research Applications

Electrooptic Film Fabrication

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one and related compounds are utilized in electrooptic film fabrication. The molecular architecture of these compounds plays a crucial role in the thin-film microstructure and its optical/electrooptic response. These films are characterized by various techniques like optical spectroscopy and X-ray photoelectron spectroscopy, highlighting the impact of chromophore molecular architecture on film growth and properties (Facchetti et al., 2006).

Photoreactions in Pyridine Derivatives

Studies on 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one, have shown three types of photoreactions. These include excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. The photoreactions are significant for their dual luminescence and kinetic coupling of fluorescence bands, contributing to our understanding of photophysical processes in these compounds (Vetokhina et al., 2012).

Catalytic Applications

Iminopyridine palladium(II) complexes, which can be derived from similar compounds, serve as selective ethylene dimerization catalysts. The ligands used in these complexes are synthesized through reactions involving aldehyde and amine compounds, with potential parallels to 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one (Nyamato et al., 2015).

Crystal Structure Studies

The crystal structure of co-crystals involving compounds similar to 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one has been studied. These studies provide insights into molecular interactions and hydrogen bonding, crucial for understanding the solid-state chemistry of these substances (Tabuchi et al., 2015).

DNA Binding and Nuclease Activity

Related Cu(II) complexes exhibit DNA binding and nuclease activities. These complexes show promising interactions with DNA, indicating potential applications in biochemistry and molecular biology (Kumar et al., 2012).

properties

IUPAC Name |

1-(2-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-12(14-8)10-3-5-13-6-4-10/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVFNKZXBRUIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

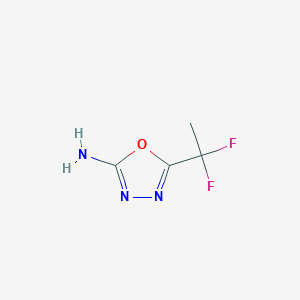

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2446300.png)

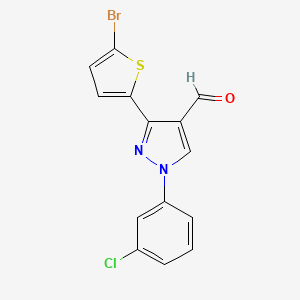

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2446307.png)

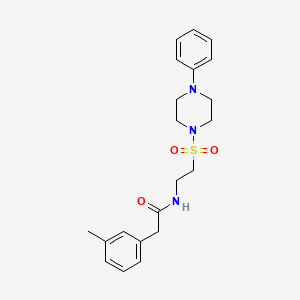

![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam](/img/structure/B2446310.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2446313.png)

![2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride](/img/structure/B2446319.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)